Tributylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

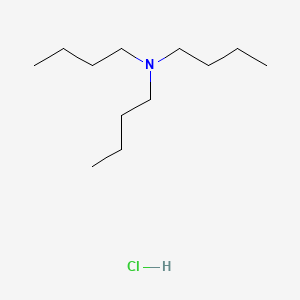

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dibutylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBOFRLEHJAXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102-82-9 (Parent) | |

| Record name | Tributylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

221.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-30-4 | |

| Record name | 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributylammonium chloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and characterization of tributylammonium (B8510715) chloride. The information is curated to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively.

Core Chemical Properties and Structure

Tributylammonium chloride, with the chemical formula C₁₂H₂₈ClN, is the salt formed from the tertiary amine, tributylamine (B1682462), and hydrochloric acid.[1] It is a hygroscopic, white to off-white crystalline solid at room temperature.[1] This compound is readily soluble in polar solvents such as water and methanol (B129727).[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₈ClN | [2][3] |

| Molecular Weight | 221.81 g/mol | [3][4] |

| CAS Number | 6309-30-4 | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | -70 °C | [3] |

| Boiling Point | 216.5 °C | [3] |

| Solubility | Good solubility in polar solvents (e.g., water, methanol) | [1][2] |

| LogP | 4.49070 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Exact Mass | 221.1910276 | [3] |

| Complexity | 72.1 | [3] |

Chemical Structure

The structure of this compound consists of a central nitrogen atom bonded to three butyl groups and one hydrogen atom, forming a tributylammonium cation. This cation is ionically bonded to a chloride anion.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are designed to be clear and reproducible for researchers.

Synthesis of this compound

This compound is synthesized via the acid-base reaction between tributylamine and hydrochloric acid.[1]

Caption: Formation of this compound.

Materials:

-

Tributylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tributylamine in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution using a dropping funnel. A white precipitate will form.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.[3]

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to remove residual solvent.

Purification by Recrystallization

For applications requiring high purity, this compound can be further purified by recrystallization.

Materials:

-

Crude this compound

-

Acetone

-

Diethyl ether

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetone.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot solution to cool slowly to room temperature.

-

To induce further crystallization, add diethyl ether dropwise until the solution becomes slightly cloudy.

-

Cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and assess the purity of the synthesized compound.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Filter the solution into a 5 mm NMR tube.

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the protons of the butyl chains and the N-H proton. The chemical shift of the N-H proton can be broad and its position is dependent on the solvent and concentration.[5]

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Instrument Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0 to 200 ppm

-

-

Expected Signals: The ¹³C NMR spectrum will show distinct peaks for the four unique carbon atoms in the butyl groups.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method for Hygroscopic Solids):

-

Thoroughly grind 1-2 mg of the dried sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Due to the hygroscopic nature of both the sample and KBr, this should be done in a dry atmosphere (e.g., a glove box or under a nitrogen blanket) if possible.[6]

-

Place the mixture into a pellet die and press under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Expected Absorptions: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chains, and a broad N-H stretching band characteristic of an ammonium (B1175870) salt.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for analyzing quaternary ammonium salts.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to detect the tributylammonium cation.

-

Capillary Voltage: ~3-4 kV

-

Nebulizing Gas: Nitrogen

-

Drying Gas Temperature: 250-350 °C

-

-

Expected Ion: The mass spectrum should show a prominent peak corresponding to the tributylammonium cation [(C₄H₉)₃NH]⁺ at m/z 186.22. Fragmentation patterns may be observed depending on the instrument conditions.

References

- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. as.uky.edu [as.uky.edu]

- 3. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Synthesis and Purification of Tributylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of tributylammonium (B8510715) chloride, a tertiary ammonium (B1175870) salt with applications in organic synthesis and material science. The following sections detail the chemical properties, a robust synthesis protocol, purification techniques, and characterization data for this compound.

Compound Data

Tributylammonium chloride is the hydrochloride salt of the tertiary amine, tributylamine (B1682462). Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tri-n-butylamine hydrochloride |

| CAS Number | 6309-30-4 |

| Molecular Formula | C₁₂H₂₈ClN |

| Molecular Weight | 221.81 g/mol [1] |

| Melting Point | -70 °C[2] |

| Boiling Point | 216.5 °C[2] |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound

The most direct and high-yielding method for the synthesis of this compound is the acid-base reaction between tributylamine and hydrochloric acid.

Reaction Scheme

References

Tributylammonium Chloride: A Comprehensive Technical Guide to Safety and Handling for Research and Drug Development Professionals

An In-depth Technical Guide

This guide provides comprehensive safety data, handling precautions, and key applications for tributylammonium (B8510715) chloride, tailored for researchers, scientists, and drug development professionals. The information is presented to ensure safe laboratory practices and to highlight the utility of this compound in common research applications.

Chemical and Physical Properties

Tributylammonium chloride is a tertiary ammonium (B1175870) salt.[1] It is important to distinguish it from quaternary ammonium salts like tetrabutylammonium (B224687) chloride, as the presence of a proton on the nitrogen in this compound imparts different chemical properties, particularly in terms of its acid-base behavior.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₈ClN | [2] |

| Molecular Weight | 221.81 g/mol | [2] |

| CAS Number | 6309-30-4 | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | -70°C | [3] |

| Boiling Point | 216.5°C | [3] |

| Solubility | Soluble in polar solvents like water and methanol. | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Hazard Identification and Safety Data

This compound, like other alkylammonium salts, requires careful handling to minimize exposure and associated risks. While specific GHS classification data for this compound is not consistently available across all sources, data for analogous compounds such as tetrabutylammonium chloride indicate potential for skin and eye irritation.[4]

Table 2: Hazard Identification for Similar Quaternary Ammonium Salts

| Hazard Statement | Classification | Reference(s) |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [5] |

Table 3: Toxicological Data for Similar Quaternary Ammonium Salts

| Test | Result | Species | Reference(s) |

| LD50 (Oral) | 125 mg/kg (for Tetrabutylammonium chloride) | Mouse | [6] |

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent adverse health effects. The following precautions and PPE are recommended based on safety data sheets for this compound and similar compounds.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

Table 4: Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification | Reference(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or impervious clothing should be worn. | [2][7] |

| Respiratory Protection | If dusts are generated or exposure limits are exceeded, a full-face respirator is recommended. | [2] |

General Hygiene Practices

-

Avoid contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Wash hands thoroughly after handling.[2]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [2] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | [2] |

| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Use appropriate PPE, including chemical-impermeable gloves and respiratory protection. Avoid dust formation and breathing vapors.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

-

Containment and Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[2]

Applications in Research and Drug Development

This compound and its quaternary ammonium analogues are versatile reagents in organic synthesis and analytical chemistry. Their primary applications are as phase-transfer catalysts and ion-pairing reagents.

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase).[9] The tributylammonium cation can form an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[10] This technique is widely used in nucleophilic substitution reactions, such as the Williamson ether synthesis.[11][12]

Ion-Pair Chromatography

In reversed-phase ion-pair chromatography, this compound can be used as an ion-pairing reagent in the mobile phase to enhance the retention and separation of acidic analytes.[13] The tributylammonium cation forms a neutral ion pair with the anionic analyte, increasing its hydrophobicity and its interaction with the non-polar stationary phase.[13][14]

Experimental Protocols

The following are generalized experimental protocols for reactions where this compound or similar quaternary ammonium salts are commonly used as phase-transfer catalysts.

General Protocol for Williamson Ether Synthesis

This protocol describes the synthesis of an ether from a phenol (B47542) and an alkyl halide using a phase-transfer catalyst.

Materials:

-

Phenol (1 equivalent)

-

Alkyl halide (1.1 equivalents)

-

This compound (1-5 mol%)

-

Aqueous sodium hydroxide (B78521) (e.g., 50% w/w)

-

Organic solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol in the organic solvent.[15]

-

Add the aqueous sodium hydroxide solution to the flask.[15]

-

Add the this compound to the biphasic mixture.[15]

-

Slowly add the alkylating agent to the vigorously stirring mixture.[15]

-

Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC or GC.[15]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic phase and extract the aqueous phase with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography or distillation.[15]

General Protocol for C-Alkylation of an Active Methylene (B1212753) Compound

This protocol outlines the C-alkylation of a compound with an active methylene group under phase-transfer catalysis conditions.

Materials:

-

Active methylene compound (e.g., diethyl malonate) (1.0 eq.)

-

Alkyl halide (1.1-1.5 eq.)

-

This compound (0.05-0.1 eq.)

-

Anhydrous potassium carbonate (K₂CO₃) or a mixture of potassium hydroxide (KOH) and K₂CO₃ (2.0-4.0 eq.)

-

Aprotic solvent (e.g., toluene) (optional)

Procedure:

-

Combine the active methylene compound, this compound, and the base in a reaction flask.[16]

-

If using a solvent, add the aprotic solvent. For solvent-free conditions, omit this step.[16]

-

Stir the mixture vigorously at room temperature for 15-30 minutes.

-

Add the alkyl halide to the reaction mixture.[16]

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[16]

-

Upon completion, cool the mixture to room temperature.

-

If a solvent was used, filter the inorganic salts. Otherwise, perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Wash the organic phase, dry it, and concentrate to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.[16]

Biological Activity and Signaling Pathways

Currently, there is no evidence to suggest that this compound is directly involved in specific biological signaling pathways. The biological activity of quaternary and tertiary ammonium salts is primarily characterized by their antimicrobial properties, which are generally attributed to the disruption of cell membranes.[9][17] Their cationic nature allows them to interact with negatively charged components of bacterial cell membranes, leading to increased permeability and cell lysis.[17][18]

The toxic effects observed in higher organisms are also generally linked to this membrane-disrupting activity and potential curare-like properties at high doses, rather than modulation of specific signaling cascades.[18] Research into the biological effects of these compounds is ongoing, particularly concerning their environmental fate and potential for inducing antibiotic resistance.[7]

Conclusion

This compound is a valuable chemical for researchers in organic synthesis and analytical chemistry. Its utility as a phase-transfer catalyst and ion-pairing reagent is well-established. Adherence to the safety and handling precautions outlined in this guide is essential to ensure the well-being of laboratory personnel. While its direct role in biological signaling is not apparent, its antimicrobial properties and toxicological profile warrant careful consideration in its application and disposal.

References

- 1. Synthesis of ionic liquids | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Tributylmethylammonium chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrabutylammonium Chloride | C16H36N.Cl | CID 70681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Fate and effect of quaternary ammonium compounds in biological systems - ProQuest [proquest.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. diva-portal.org [diva-portal.org]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

The Solubility of Tributylammonium Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylammonium (B8510715) chloride (C₁₂H₂₈ClN) is a quaternary ammonium (B1175870) salt that finds application in various chemical processes, including as a phase-transfer catalyst and as an electrolyte. Its efficacy in these roles is intrinsically linked to its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of tributylammonium chloride, addressing the limited availability of specific quantitative data by presenting qualitative information, data for analogous compounds, and a detailed experimental protocol for precise solubility determination. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing formulations, and designing efficient purification processes.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the general principles of solubility for quaternary ammonium salts, a qualitative profile can be inferred. These salts, being ionic in nature, exhibit a strong preference for polar solvents capable of solvating the cation and anion effectively.

2.1 Qualitative Solubility

The solubility of this compound is largely dictated by the polarity of the solvent. A general expectation of its solubility is as follows:

-

High Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) are expected to be excellent solvents for this compound. The ability of these solvents to engage in strong ion-dipole interactions facilitates the dissolution of the ionic salt.

-

Moderate to Low Solubility: Solvents of intermediate polarity, such as acetone (B3395972) and chloroform, are likely to exhibit moderate to low solubility.

-

Sparingly Soluble to Insoluble: Nonpolar solvents like benzene, toluene, and diethyl ether are generally poor solvents for ionic compounds such as this compound.[1]

2.2 Quantitative Solubility Data of an Analogous Compound: Tetrabutylammonium (B224687) Chloride

In the absence of extensive quantitative data for this compound, the solubility of a structurally similar compound, tetrabutylammonium chloride, can provide valuable insights. The primary difference lies in the substitution at the nitrogen atom (three butyl groups and one hydrogen in tributylammonium vs. four butyl groups in tetrabutylammonium). While this difference will influence the exact solubility values, the general trends are expected to be comparable.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Notes |

| Dimethylformamide (DMF) | 50 | 320 | High solubility in a polar aprotic solvent. |

| Ethanol | 78 | Very Soluble | Qualitative data indicating high solubility in a polar protic solvent. |

| Chloroform | Not Specified | Easily Soluble | Qualitative data indicating good solubility. |

| Acetone | Not Specified | Easily Soluble | Qualitative data indicating good solubility. |

| Benzene | Not Specified | Slightly Soluble | Qualitative data indicating low solubility in a nonpolar aromatic solvent. |

| Diethyl Ether | Not Specified | Difficulty Soluble | Qualitative data indicating very low solubility in a nonpolar solvent. |

Note: The data presented in this table is for tetrabutylammonium chloride and should be used as a proxy for estimating the solubility of this compound.

Factors Influencing Solubility

Several key factors govern the solubility of this compound in organic solvents:

-

Solvent Polarity: As an ionic salt, the primary determinant of its solubility is the polarity of the solvent. Polar solvents with high dielectric constants are more effective at solvating the tributylammonium cation and the chloride anion, overcoming the lattice energy of the solid salt.

-

Temperature: The dissolution of most solid solutes is an endothermic process. Therefore, an increase in temperature generally leads to an increase in solubility. However, the extent of this effect is solvent-dependent and should be determined experimentally for each specific system.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. The chloride anion can act as a hydrogen bond acceptor, and solvents capable of hydrogen bonding can enhance the dissolution process.

-

Molecular Structure of the Salt: The size and nature of the alkyl groups on the ammonium cation affect the lattice energy of the salt and its interaction with the solvent. The presence of the N-H proton in this compound, as opposed to a fourth butyl group in tetrabutylammonium chloride, may lead to differences in solubility behavior, particularly in protic solvents.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

4.1 Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven

-

Analytical instrumentation for concentration determination (e.g., HPLC, IC, or gravimetric analysis)

4.2 Experimental Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known mass or volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt) until a constant weight of the dried residue (this compound) is achieved.

-

Calculate the mass of the solvent by subtracting the mass of the residue from the total mass of the saturated solution.

-

-

Instrumental Analysis:

-

Alternatively, dilute the filtered aliquot with a suitable solvent and determine the concentration of the tributylammonium cation or the chloride anion using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector) or Ion Chromatography (IC).

-

-

4.3 Calculation of Solubility

The solubility can be expressed in various units. For the gravimetric method, the calculation is as follows:

Solubility (g / 100 g of solvent) = (mass of residue / mass of solvent) x 100

Conclusion

While specific quantitative solubility data for this compound in a broad spectrum of organic solvents remains sparse in the literature, a strong understanding of its expected behavior can be derived from the principles governing the dissolution of quaternary ammonium salts and by referencing data from analogous compounds like tetrabutylammonium chloride. The preference for polar solvents is a key characteristic. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. A thorough understanding of the solubility of this compound is essential for its effective application in research and development, particularly in the fields of chemical synthesis and drug development.

References

Navigating the Catalytic Landscape: A Technical Guide to Tributylammonium Chloride and its Quaternary Ammonium Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quaternary ammonium (B1175870) salts are a cornerstone of modern synthetic and medicinal chemistry, prized for their utility as phase-transfer catalysts, electrolytes, and versatile synthetic building blocks. This guide delves into the characteristics of tributylammonium (B8510715) chloride, clarifying its classification as a tertiary amine salt, and provides a comprehensive overview of a closely related and highly relevant true quaternary ammonium salt: tetrabutylammonium (B224687) chloride (TBAC). For researchers and drug development professionals, understanding the nuances of these compounds, their mechanisms of action, and their practical applications is critical for innovation. This document offers a detailed exploration of their properties, synthesis, and experimental applications, supported by structured data and procedural diagrams to facilitate laboratory use.

Introduction: A Point of Clarification on Ammonium Salts

It is crucial to begin with a fundamental clarification of chemical nomenclature. Tributylammonium chloride (C₁₂H₂₈ClN) is, strictly speaking, a tertiary amine hydrochloride salt . It is formed by the protonation of the tertiary amine, tributylamine (B1682462), by hydrochloric acid. The nitrogen atom in this compound is bonded to three butyl groups and one hydrogen atom, and its positive charge is dependent on the pH of the environment.

In contrast, a quaternary ammonium salt features a nitrogen atom bonded to four organic substituents (in this case, alkyl groups), rendering it permanently positively charged, regardless of pH. A prime example, and the focus of this guide due to its extensive applications and available data, is Tetrabutylammonium chloride (TBAC) (C₁₆H₃₆ClN). Other related quaternary ammonium salts include Tributylmethylammonium chloride.[1] This distinction is vital as the catalytic and physicochemical properties of these two classes of compounds differ significantly. For the remainder of this guide, we will focus on tetrabutylammonium chloride as a representative and highly versatile quaternary ammonium salt.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The following tables summarize key data for this compound and the more broadly utilized Tetrabutylammonium chloride.

Table 1: Physicochemical Properties

| Property | This compound | Tetrabutylammonium chloride | References |

| CAS Number | 6309-30-4 | 1112-67-0 | [2][3] |

| Molecular Formula | C₁₂H₂₇N·HCl | C₁₆H₃₆ClN | [2][4] |

| Molecular Weight | 221.81 g/mol | 277.92 g/mol | [2][4] |

| Appearance | - | White to off-white crystalline solid | [5] |

| Melting Point | -70 °C | 90 °C | [2][3] |

| Boiling Point | 216.5 °C | - | [2] |

| Solubility | - | Soluble in water, ethanol, acetone; slightly soluble in benzene (B151609) and ether. | [5][6] |

| Density | - | 1.018 g/cm³ | [3] |

Table 2: Computed Properties and Identifiers

| Property | This compound | Tetrabutylammonium chloride | References |

| IUPAC Name | N,N-dibutylbutan-1-amine;hydrochloride | tetrabutylazanium;chloride | [7][8] |

| InChI | InChI=1S/C12H27N.ClH/c1-5-9-12-13(10-6-2,11-7-3)8-4;/h5-12H2,1-4H3;1H | InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | [3][7] |

| SMILES | CCCCN(CCCC)CCCC.Cl | CCCC--INVALID-LINK--(CCCC)CCCC.[Cl-] | [2][3] |

Synthesis of Tetrabutylammonium Chloride

The synthesis of tetrabutylammonium chloride is typically achieved through the quaternization of a tertiary amine. The general principle involves the reaction of tributylamine with an alkylating agent, such as 1-chlorobutane (B31608).

General Synthesis Workflow

Caption: Workflow for the synthesis of Tetrabutylammonium chloride.

Experimental Protocol: Synthesis from Tributylamine and 1-Chlorobutane

This protocol is adapted from established methods for the synthesis of quaternary ammonium salts.[9]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of tributylamine (6.72 g) in diethyl ether (30.0 mL).

-

Reaction: Add 1-chlorobutane (2.78 g) dropwise to the tributylamine solution while stirring at room temperature.

-

Incubation: Allow the reaction mixture to stir for an extended period, typically 48 hours, during which the insoluble quaternary ammonium salt will precipitate.

-

Isolation: Filter the solid precipitate from the reaction mixture.

-

Purification:

-

Dissolve the crude product in a minimal amount of anhydrous dichloromethane.

-

Precipitate the purified product by adding anhydrous diethyl ether.

-

Filter the purified product. Repeat this dissolution and precipitation step three times to ensure high purity.

-

-

Drying and Storage: Dry the final product under vacuum. Store the purified tetrabutylammonium chloride at -18°C.[9]

Mechanism of Action: Phase-Transfer Catalysis

Tetrabutylammonium chloride is renowned for its role as a phase-transfer catalyst (PTC).[8][10] This catalytic activity is crucial in reactions where reactants are present in immiscible phases, such as an aqueous phase and an organic phase.[11] TBAC facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction with an organic substrate can occur.[8]

Caption: Phase-transfer catalysis mechanism of TBAC.

The lipophilic nature of the four butyl groups on the tetrabutylammonium cation allows it to form an ion pair with the reactant anion from the aqueous phase.[8] This ion pair is soluble in the organic phase, effectively shuttling the anion across the phase boundary.[8] Once in the organic phase, the anion is "naked" and highly reactive, as it is not strongly solvated, leading to a significant acceleration of the reaction rate with the organic substrate.[8]

Applications in Research and Drug Development

The unique properties of tetrabutylammonium chloride lend it to a wide array of applications in both academic research and industrial drug development.

Organic Synthesis

TBAC is a versatile catalyst in numerous organic reactions, including:

-

Nucleophilic Substitutions: Facilitating reactions between an aqueous nucleophile and an organic electrophile.[8]

-

Oxidations and Reductions: Enabling the use of inorganic oxidizing or reducing agents in organic media.[11]

-

Polymerization Reactions: Acting as a catalyst in various polymerization processes.[11]

-

Palladium-Catalyzed Cross-Coupling Reactions: Used in reactions such as the cyclization of o-halo N-allylanilines to form indoles.[12]

Pharmaceutical Applications

In the pharmaceutical industry, the efficiency and mild reaction conditions afforded by TBAC are highly valuable.

-

Active Pharmaceutical Ingredient (API) Synthesis: The use of TBAC can lead to higher yields and purity in the synthesis of complex pharmaceutical intermediates and final APIs.[10]

-

Drug Formulation and Delivery: Quaternary ammonium salts, in general, are explored for their potential to enhance the solubility of hydrophobic compounds, which can improve the efficacy of drug formulations.[13] They can also be used in the preparation of ionic liquids, which are being investigated as novel drug delivery systems to improve the bioavailability of poorly water-soluble drugs.[14]

Analytical Chemistry

TBAC also serves as a valuable reagent in analytical applications.

-

Ion-Pairing Agent in Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC), TBAC can be used as an ion-pairing agent to enhance the retention and separation of anionic analytes.[11]

-

Supporting Electrolyte in Electrochemistry: Its high solubility and wide electrochemical window make it a suitable supporting electrolyte in various electrochemical studies.[8]

Experimental Protocol: Phase-Transfer Catalyzed Chlorination

The following is a representative protocol for a site-selective C(sp³)–H chlorination of amides, demonstrating the utility of tetrabutylammonium chloride as a chlorine source and phase-transfer catalyst.[15]

-

Reaction Setup: In a suitable reaction vessel, combine the amide substrate, (diacetoxyiodo)benzene (B116549) as a mediator, and tetrabutylammonium chloride as the chlorinating agent.

-

Solvent: Use an appropriate organic solvent as the reaction medium.

-

Initiation: The reaction is typically initiated by photolysis (e.g., using a UV lamp), which promotes the formation of a chlorine radical.

-

Reaction Progression: The reaction proceeds via a tandem sequence involving N-H chlorination followed by a photoinitiated chlorine atom transfer, leading to the selective chlorination at the δ-position of the amide.

-

Workup and Purification: Upon completion of the reaction, the mixture is worked up using standard procedures, which may include quenching, extraction, and chromatographic purification to isolate the chlorinated product.

Conclusion

While the nomenclature can be a source of confusion, both this compound and, more significantly, true quaternary ammonium salts like tetrabutylammonium chloride, are indispensable tools for the modern chemist. TBAC, with its robust performance as a phase-transfer catalyst, has carved out a significant role in accelerating reactions, improving yields, and enabling novel synthetic pathways. For professionals in drug discovery and development, a firm grasp of the principles and applications of these powerful catalytic systems is essential for advancing the synthesis of new chemical entities and the formulation of innovative therapeutics. This guide provides a foundational understanding and practical protocols to aid in the successful application of these versatile compounds.

References

- 1. sacheminc.com [sacheminc.com]

- 2. lookchem.com [lookchem.com]

- 3. Tetrabutylammonium chloride - Wikipedia [en.wikipedia.org]

- 4. Tetra-N-butylammonium chloride [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. CAS 37451-68-6: Tetrabutylammonium chloride | CymitQuimica [cymitquimica.com]

- 7. 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1) | C12H28ClN | CID 80570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrabutylammonium Chloride | High-Purity PTC [benchchem.com]

- 9. guidechem.com [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Tributylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of tributylammonium (B8510715) chloride, specifically its melting and boiling points. The document details standardized experimental protocols for the determination of these properties and includes visualizations of relevant experimental workflows and a related biological signaling pathway to provide context for researchers in the life sciences.

Physical and Chemical Properties

Tributylammonium chloride is a quaternary ammonium (B1175870) salt with a range of applications, including as a phase-transfer catalyst. An accurate understanding of its physical properties is essential for its proper handling, storage, and application in experimental settings.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below.

| Property | Value | Units |

| Melting Point | -70 | °C |

| Boiling Point | 216.5 | °C |

Table 1: Key Physical Properties of this compound.[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a chemical compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and accurate technique for melting point determination.[2][3][4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to allow for uniform heating.[6] If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point range. This provides a target for a more accurate measurement.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[2][5]

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.[3] For a pure compound, this range should be narrow (0.5-1°C).[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The following protocol describes the micro-reflux method using a Thiele tube.[7][8][9]

Apparatus:

-

Thiele tube

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube.

-

Capillary Tube Insertion: Place a capillary tube (sealed end up) inside the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and attached test tube into the Thiele tube, which should be filled with mineral oil to a level above the side arm.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is the boiling point. Record the temperature at this moment.[7][9]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Determination.

Relevant Signaling Pathway: Chloride Ion in Cellular Signaling

While this compound itself is not a direct signaling molecule, the chloride ion (Cl⁻) is a crucial signaling ion in various physiological processes. Understanding these pathways can be relevant for drug development professionals. The diagram below illustrates a simplified representation of the WNK kinase pathway, which is regulated by intracellular chloride concentrations.[10]

Caption: Simplified WNK Kinase Signaling Pathway.

References

- 1. lookchem.com [lookchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Cl− as a bona fide signaling ion - PMC [pmc.ncbi.nlm.nih.gov]

Tributylammonium Chloride: A Green Chemistry Catalyst for Sustainable Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributylammonium (B8510715) chloride and its analogs have emerged as versatile and highly effective catalysts in the field of green chemistry. Their primary application as phase-transfer catalysts (PTCs) allows for the efficient reaction of immiscible reagents, often in aqueous media, thereby reducing the reliance on volatile and hazardous organic solvents. This technical guide provides a comprehensive overview of the applications of tributylammonium chloride in green chemistry, with a focus on its role in key organic transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its adoption in research and industrial settings. The use of this compound aligns with the principles of green chemistry by offering improved reaction efficiency, milder reaction conditions, and opportunities for catalyst recycling, contributing to more sustainable chemical processes.

Introduction to this compound in Green Chemistry

Quaternary ammonium (B1175870) salts, such as this compound, are pivotal in advancing green chemistry principles.[1][2] Their utility stems from their amphiphilic nature, possessing a hydrophilic charged head and hydrophobic alkyl chains. This structure enables them to act as phase-transfer catalysts, shuttling reactive anions from an aqueous phase to an organic phase where the reaction with an organic substrate can occur.[2][3] This mechanism obviates the need for homogeneous solutions, thus minimizing the use of often toxic and volatile organic solvents.[1]

The green credentials of this compound are further enhanced by its potential for immobilization on solid supports, such as polystyrene. This immobilization facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple cycles without significant loss of activity, a key aspect of sustainable catalysis.[4][5]

Core Application: Phase-Transfer Catalysis

The predominant role of this compound in green chemistry is as a phase-transfer catalyst. This catalytic cycle is fundamental to its effectiveness in a variety of organic reactions.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle of this compound in a typical liquid-liquid phase-transfer catalyzed reaction can be visualized as follows:

Key Synthetic Applications and Quantitative Data

This compound and its close analogs, which exhibit similar catalytic activity, have been successfully employed in a range of important organic transformations.[2]

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers, is significantly enhanced by phase-transfer catalysis, allowing the reaction to proceed under milder conditions with higher yields.

| Catalyst | Substrate 1 | Substrate 2 | Molar Ratio (Cat:Sub) | Reaction Time (h) | Yield (%) | Reference |

| Tetrabutylammonium Bromide (TBAB) | Benzyl bromide | Octanol | 0.05 | 6 | 92 | [2][6] |

| Tetraoctylammonium Bromide (TOAB) | Benzyl bromide | Octanol | 0.05 | 4 | 95 | [2] |

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. Phase-transfer catalysis enables the use of aqueous oxidizing agents in a biphasic system, offering a greener alternative to traditional methods that often use stoichiometric amounts of heavy metal oxidants in organic solvents.

| Catalyst | Substrate | Oxidant | Product | Yield (%) | Reference |

| Tetrabutylammonium Bromide (TBAB) | Benzyl Alcohol | K₂Cr₂O₇/H₂SO₄ | Benzaldehyde | 88 | [2] |

| Aliquat 336 | Benzyl Alcohol | K₂Cr₂O₇/H₂SO₄ | Benzaldehyde | 95 | [2] |

| Benzyltriethylammonium Chloride (BTEAC) | Benzyl Alcohol | K₂Cr₂O₇/H₂SO₄ | Benzaldehyde | 85 | [2] |

Henry Reaction (Nitroaldol Reaction)

The Henry reaction, which forms a C-C bond between an aldehyde and a nitroalkane, can be efficiently catalyzed by polystyrene-supported this compound (PsTBAC) in an aqueous medium, demonstrating the principles of catalyst recyclability and the use of water as a solvent.[4][5]

| Aldehyde | Nitroalkane | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Nitromethane | PsTBAC/KOH | H₂O | 94 | [5] |

| 4-Chlorobenzaldehyde | Nitromethane | PsTBAC/KOH | H₂O | 92 | [5] |

| 4-Methylbenzaldehyde | Nitromethane | PsTBAC/KOH | H₂O | 90 | [5] |

| Benzaldehyde | Nitroethane | PsTBAC/KOH | H₂O/THF (10:1) | 85 | [5] |

| 2-Naphthaldehyde | Nitromethane | PsTBAC/KOH | H₂O/THF (10:1) | 88 | [5] |

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol is adapted for the use of a quaternary ammonium salt like this compound as a phase-transfer catalyst.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the alcohol (1.0 eq), an aqueous solution of a strong base (e.g., 50% NaOH), and the phase-transfer catalyst (1-5 mol%).

-

Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq) to the vigorously stirred mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and maintain stirring for the required time (monitored by TLC or GC).

-

Work-up: After cooling to room temperature, dilute the mixture with water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Protocol for the Henry Reaction using Polystyrene-Supported this compound (PsTBAC)

This protocol is based on the 'green' synthesis of nitro alcohols in an aqueous medium.[5]

-

Reaction Setup: To a solution of the aromatic aldehyde (1.0 eq) in water (and a minimal amount of THF if the aldehyde is a solid) in a round-bottom flask, add the nitroalkane (1.1 eq), a catalytic amount of aqueous KOH (e.g., one drop of 40% solution), and PsTBAC (e.g., 10 mol% of onium ions).

-

Reaction: Stir the mixture at room temperature for the specified time (e.g., 8 hours).

-

Product Isolation and Catalyst Recovery: Add excess water to the reaction mixture. The solid PsTBAC catalyst can be recovered by simple filtration.

-

Work-up: The filtrate is then worked up by extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, washed, dried, and concentrated to afford the nitro alcohol product, which can be further purified if necessary.

References

- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 4. scribd.com [scribd.com]

- 5. 'Green' synthesis of nitro alcohols catalyzed by solid-supported this compound in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Navigating the Environmental Profile of Tributylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributylammonium (B8510715) chloride, a quaternary ammonium (B1175870) compound, presents a significant data gap in its environmental impact and biodegradability profile. This technical guide synthesizes the available information on analogous compounds and outlines the standard methodologies for environmental risk assessment. While specific quantitative data for tributylammonium chloride is largely unavailable in public literature and safety data sheets[1][2], this document provides a framework for understanding its potential environmental fate and toxicity. The subsequent sections detail the expected ecotoxicological effects based on related chemical structures, standardized testing protocols for biodegradability and toxicity, and a visual representation of environmental assessment workflows. This guide is intended to inform researchers and developers on the necessary evaluations to ensure the environmental stewardship of novel chemical entities.

Environmental Fate and Ecotoxicity: An Analog-Based Assessment

Aquatic Toxicity: The hazard statement for methylthis compound indicates it is "Toxic to aquatic life with long lasting effects"[2]. While specific LC50 or EC50 values for this compound are not published, it is prudent to assume a similar or greater level of toxicity due to its structural similarity. The toxicity of QACs is often attributed to their ability to disrupt cell membranes.

Persistence and Degradability: Information on the persistence and degradability of this compound is not available[2]. Generally, the biodegradability of QACs can be limited, and they may persist in the environment[3]. The long alkyl chains can hinder microbial degradation.

Bioaccumulative Potential: There is no available data on the bioaccumulative potential of this compound[2]. The octanol-water partition coefficient (log Pow) is a key indicator for bioaccumulation potential. For tetrabutylammonium (B224687) chloride, a log Pow of 1.71 has been reported, suggesting a moderate potential for bioaccumulation[4].

A summary of available data for analogous compounds is presented in Table 1.

Table 1: Ecotoxicological Data for Analogs of this compound

| Compound | Organism | Endpoint | Value | Reference |

| Methylthis compound | - | Hazard Statement | Toxic to aquatic life with long lasting effects | [2] |

| Methylthis compound | Fish | Toxicity | No data available | [2] |

| Methylthis compound | Daphnia and other aquatic invertebrates | Toxicity | No data available | [2] |

| Methylthis compound | Algae | Toxicity | No data available | [2] |

| Methylthis compound | Microorganisms | Toxicity | No data available | [2] |

| Tetrabutylammonium chloride | - | Persistence and degradability | Persistence is unlikely, based on information available | |

| Tetrabutylammonium chloride | - | Bioaccumulative potential | Bioaccumulation is unlikely | |

| Tetrabutylammonium chloride | Fish | Toxicity | No data available | [4] |

| Tetrabutylammonium chloride | - | Biodegradability | No data available | [4] |

| Tetrabutylammonium chloride | - | Bioaccumulation | No data available | [4] |

| Tetrabutylammonium chloride | - | Partition coefficient: n-octanol/water | log Pow: 1.71 | [4] |

Standardized Experimental Protocols for Environmental Assessment

To address the existing data gaps, a suite of standardized experimental protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), should be employed.

Biodegradability Testing

-

Ready Biodegradability (OECD 301): This series of tests (A-F) assesses the potential for rapid and complete biodegradation in an aerobic aqueous medium. Common methods include the DOC Die-Away test (OECD 301A) and the Closed Bottle test (OECD 301D). The substance is exposed to a mixed population of microorganisms from sewage treatment plant effluent, and its degradation is monitored over 28 days by measuring parameters like dissolved organic carbon, CO2 evolution, or oxygen consumption.

-

Inherent Biodegradability (OECD 302): If a substance fails the ready biodegradability test, this series of tests (A-C) can determine if it has the potential to biodegrade under favorable conditions. These tests involve a higher concentration of microorganisms and a longer incubation period.

Ecotoxicity Testing

-

Acute Toxicity to Fish (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period. Commonly used species include zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss).

-

Acute Immobilisation Test for Daphnia (OECD 202): This test assesses the concentration at which 50% of the daphnids (Daphnia magna) are immobilized after a 48-hour exposure (EC50).

-

Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of the substance on the growth of freshwater algae, typically over a 72-hour period. The endpoint is the concentration that inhibits growth by 50% (IC50).

Bioaccumulation Potential

-

Partition Coefficient (n-octanol/water) (OECD 107 or 117): This test measures the log Pow, which is a key indicator of a substance's potential to bioaccumulate in fatty tissues. A high log Pow value (typically >3) suggests a higher potential for bioaccumulation.

Visualizing Environmental Assessment and Pathways

The following diagrams illustrate the logical workflow for environmental impact assessment and the potential environmental fate of a chemical like this compound.

Caption: Workflow for Environmental Impact Assessment of a Chemical Substance.

Caption: Potential Environmental Fate and Transport Pathways.

Conclusion and Recommendations

The current body of scientific literature lacks specific data on the environmental impact and biodegradability of this compound. Based on the precautionary principle and data from analogous quaternary ammonium compounds, it should be treated as a substance potentially toxic to aquatic life with the possibility of persistence in the environment.

For any application involving the potential environmental release of this compound, it is strongly recommended that the following actions be taken:

-

Data Generation: Commission studies following OECD guidelines to determine its ready biodegradability, acute aquatic toxicity, and octanol-water partition coefficient.

-

Risk Assessment: Conduct a thorough environmental risk assessment based on the generated data and the intended use and disposal scenarios.

-

Responsible Handling: In the absence of data, handle and dispose of this compound as a hazardous substance, preventing its release into drains and the wider environment[1].

By proactively addressing these data gaps, researchers and developers can ensure a comprehensive understanding of the environmental profile of this compound and uphold the principles of green chemistry and sustainable product development.

References

Tributylammonium Chloride as a Precursor for Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tributylammonium (B8510715) chloride and its derivatives as precursors for the synthesis of both protic and aprotic ionic liquids (ILs). The focus is on synthetic methodologies, physicochemical properties, and applications, particularly within the pharmaceutical and drug development sectors. Ionic liquids are increasingly recognized for their potential to solve challenges in drug delivery, such as enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

Introduction to Tributylammonium-Based Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, often referred to as "designer solvents" due to the ability to tune their physicochemical properties by modifying their cation-anion pairs.[2] Tributylammonium ([TBA]⁺ or [HN444]⁺) salts are a subclass of quaternary ammonium-based ILs. They can be synthesized as aprotic ILs, typically starting from a halide salt like tributylammonium chloride, or as protic ILs (PILs) through a simple acid-base neutralization reaction between tributylamine (B1682462) and a Brønsted acid.[2]

The bulky and asymmetric nature of the tributylammonium cation effectively disrupts crystal lattice formation, leading to low melting points. This versatility makes tributylammonium-based compounds valuable precursors for creating task-specific ILs for a range of applications, from green chemistry to advanced drug formulation.

Synthesis of Tributylammonium-Based Ionic Liquids

The synthesis of tributylammonium-based ILs primarily follows two distinct pathways: neutralization for protic ILs and anion metathesis for aprotic ILs.

Protic Ionic Liquids (PILs) via Neutralization

PILs are formed by the transfer of a proton from a Brønsted acid to a Brønsted base.[3] In this case, tributylamine acts as the base, and the resulting tributylammonium cation is paired with the conjugate base of the acid. This method is straightforward, cost-effective, and typically results in high yields.[3]

Experimental Protocol: Synthesis of Tributylammonium Carboxylate PILs

This protocol is adapted from the synthesis of tributylammonium pentanoate and heptanoate (B1214049).[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place an equimolar amount of tributylamine.

-

Acid Addition: Slowly add an equimolar amount of the desired carboxylic acid (e.g., pentanoic acid, heptanoic acid, or an acidic API like salicylic (B10762653) acid) to the flask. The addition is typically performed dropwise while stirring.

-

Reaction Conditions: The neutralization reaction is often exothermic. To control the temperature, the flask can be cooled in an ice bath. Continue stirring the mixture at room temperature for approximately 24 hours to ensure the reaction goes to completion.

-

Purification: The resulting ionic liquid is typically of high purity and may not require extensive purification. To remove any residual water or volatile unreacted starting materials, the product is dried under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.

-

Characterization: Confirm the structure and purity of the synthesized PIL using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The water content can be determined by Karl Fischer titration.

Aprotic Ionic Liquids via Anion Metathesis

Aprotic ILs are synthesized from this compound through an anion exchange, or metathesis, reaction. This involves replacing the chloride anion with a different, often more complex and non-coordinating, anion. This method allows for the creation of a wide variety of ILs with tailored properties.

Experimental Protocol: Synthesis of a Tributylammonium-Based Aprotic IL

This is a representative protocol for an anion exchange reaction, adapted from similar quaternary ammonium salt syntheses.[3][4]

-

Dissolution: Dissolve this compound in a suitable dry organic solvent (e.g., acetonitrile, acetone) in a reaction flask.

-

Addition of Metathesis Salt: In a separate container, dissolve a slight molar excess (e.g., 1.05 to 1.1 equivalents) of a salt containing the desired anion (e.g., sodium tetrafluoroborate, lithium bis(trifluoromethylsulfonyl)imide) in the same solvent.

-

Reaction: Add the salt solution to the this compound solution. Stir the mixture at room temperature for an extended period, typically 24 to 48 hours, to ensure complete anion exchange.

-

Isolation of Product: A precipitate of the inorganic chloride salt (e.g., NaCl) will form. Remove the precipitate by filtration.

-

Purification: Take the filtrate, which contains the desired ionic liquid, and remove the solvent under reduced pressure using a rotary evaporator. The resulting IL can be further purified by washing with water (if the IL is hydrophobic) to remove any remaining inorganic salt impurities.

-

Drying: Dry the final product under high vacuum to remove all traces of solvent and water.

Physicochemical Properties

The properties of tributylammonium-based ILs are highly dependent on the nature of the anion. A series of ammonium-based protic ionic liquids, including tributylammonium pentanoate ([TBA][C5]) and tributylammonium heptanoate ([TBA][C7]), have been synthesized and characterized.[3]

| Property | [TBA][C5] (pentanoate) | [TBA][C7] (heptanoate) |

| Cation | Tributylammonium | Tributylammonium |

| Anion | Pentanoate | Heptanoate |

| Molecular Weight ( g/mol ) | 287.49 | 315.54 |

| Thermal Decomposition Temp. (Td / °C) | 165.0 | 171.7 |

| Glass Transition Temp. (Tg / °C) | -68.3 | -70.0 |

| Density @ 298.15 K (g/cm³) | 0.9019 | 0.8962 |

| Refractive Index @ 298.15 K | 1.4589 | 1.4593 |

| Table 1: Physicochemical properties of selected tributylammonium-based protic ionic liquids. Data sourced from RSC Advances, 2023.[3] |

Applications in Drug Development

A significant challenge in drug development is the poor aqueous solubility of many APIs, which can limit their bioavailability.[1] Converting crystalline APIs into liquid salt forms—known as API-ILs—is an innovative strategy to overcome issues of polymorphism, improve solubility, and enhance drug delivery.[1][5] The tributylammonium cation can be paired with an acidic API to form a protic API-IL.

A notable example is the synthesis of tributylammonium salicylate (B1505791) ([HN444][Sal]), an API-IL that exists as a supercooled liquid.[6] Studies have shown that this and similar API-ILs can be transported through synthetic membranes in their neat form, demonstrating the potential for enhanced transdermal delivery without the need for a solvent vehicle.[6][7] The derivatization of the tributylammonium cation itself, for instance by adding a polyethylene (B3416737) glycol (PEG) chain, can further increase the rate of membrane transport by over two-fold compared to its non-PEGylated counterpart.[7] This highlights the immense potential for tuning drug delivery properties by modifying the non-active counterion.

Conclusion

This compound and its parent amine, tributylamine, are versatile and valuable precursors for the synthesis of a diverse range of both protic and aprotic ionic liquids. The straightforward nature of neutralization and anion metathesis reactions allows for the systematic tuning of physicochemical properties to suit specific tasks. For drug development professionals, the ability to convert crystalline APIs into liquid salts using the tributylammonium cation offers a promising strategy to overcome long-standing challenges in formulation, particularly for enhancing solubility and enabling novel delivery routes like transdermal systems. Further research into the biocompatibility and specific formulation advantages of tributylammonium-based ILs will continue to expand their role in the next generation of pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 6309-30-4 | Benchchem [benchchem.com]

- 3. US8449652B2 - Poly(ionic liquid)s as new materials for CO2 separation and other applications - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyethylene glycol derivatization of the non-active ion in active pharmaceutical ingredient ionic liquids enhances transdermal delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 525solutions.com [525solutions.com]

Methodological & Application

Application Notes and Protocols for Tributylammonium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase. This technique is invaluable in organic synthesis, offering advantages such as milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign reagents like water. At the heart of PTC is the phase transfer catalyst, a substance that transports a reactant from one phase to another where the reaction can proceed.